2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20734527
InChI: InChI=1S/C12H12N2OS2/c1-8-3-4-10(9(2)5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3
SMILES:
Molecular Formula: C12H12N2OS2
Molecular Weight: 264.4 g/mol

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one

CAS No.:

Cat. No.: VC20734527

Molecular Formula: C12H12N2OS2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,4-dimethylphenyl)ethan-1-one -

Specification

Molecular Formula C12H12N2OS2
Molecular Weight 264.4 g/mol
IUPAC Name 1-(2,4-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
Standard InChI InChI=1S/C12H12N2OS2/c1-8-3-4-10(9(2)5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3
Standard InChI Key YHRKIZIQYDGACC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(=O)CSC2=NN=CS2)C

Introduction

Structural Features

The compound’s architecture comprises three key components:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle with sulfur and two nitrogen atoms, exhibiting mesoionic properties that enhance membrane permeability and biological activity .

  • Thioether Linkage: A sulfur atom connecting the thiadiazole ring to the ethanone group, contributing to redox activity and potential interactions with biological targets.

  • 2,4-Dimethylphenyl Group: A hydrophobic aromatic substituent that may influence lipophilicity, receptor binding, and metabolic stability.

Key Functional Groups:

GroupPositionRole in Reactivity/Bioactivity
Ketone (C=O)EthanoneElectrophilic center for nucleophilic attacks
Thioether (S–C)LinkerRedox-sensitive site
Methyl (CH₃)2,4-PhenylHydrophobic interactions

Synthesis and Preparation

The synthesis of related thiadiazole derivatives typically involves two-step processes:

  • Heterocyclization: Formation of the 1,3,4-thiadiazole core via reactions of hydrazine derivatives with carbon disulfide .

  • Alkylation: Substitution at the mercapto group using alkyl halides or acylating agents .

For the target compound, a plausible route includes:

  • Step 1: Reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromo-1-(2,4-dimethylphenyl)ethanone in ethanol/KOH, yielding the thioether linkage .

  • Step 2: Purification via recrystallization or chromatography to isolate the desired product .

Reagents and Conditions:

ReagentRoleConditions
Ethanol/KOHBase for alkylationReflux, 1–2 hours
2-BromoethanoneAlkylating agent0.01 mol scale
Carbon disulfideThiadiazole formationAlkaline medium (NaOH)
CompoundSubstituentsAntifungal Activity (MIC, µg/mL)
3k2,4-Difluorophenyl2.5–20.97 (Candida spp.)
3l2,4-Dichlorophenyl1.7–17.29 (Candida spp.)

The dimethylphenyl group may enhance lipophilicity, improving membrane penetration compared to halogenated analogs .

Analytical Characterization

The compound’s structure is confirmed using:

TechniqueKey ObservationsSource
IR SpectroscopyC=O stretch (1650–1700 cm⁻¹), N–H (3200–3300 cm⁻¹)
¹H NMRSinglet for S–CH₂ (δ 4.2–4.5 ppm), aromatic protons (δ 7.0–8.0 ppm)
Mass SpectrometryMolecular ion [M+H]⁺ at m/z 265.4 (C₁₂H₁₃N₂OS₂)

Research Findings on Analogues

Antifungal Activity

Compounds 3k and 3l (2,4-difluoro- and 2,4-dichlorophenyl derivatives) demonstrated potent activity against Candida spp. via ergosterol depletion .

Ergosterol Quantification:

CompoundErgosterol Level (%) at 40 µg/mL
3k20.97 ± 0.88
3l17.29 ± 0.64
Fluconazole18.27 ± 0.72

Immunomodulatory Effects

A sulfamoyl benzamidothiazole derivative (1) with a 2,5-dimethylphenyl group enhanced NF-κB activity, suggesting adjuvant potential .

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